Brevinin-1Pa was first isolated from the skin of the Rana pipiens species, commonly known as the northern leopard frog. This peptide, along with others in the brevinin family, has been studied for its role in the innate immune response of amphibians, providing a defense mechanism against microbial infections in their natural habitat .
Brevinin-1Pa falls under the category of antimicrobial peptides (AMPs), specifically within the brevinin superfamily. These peptides are characterized by their cationic nature and amphipathic properties, allowing them to interact effectively with bacterial membranes . The brevinin family includes several other variants, each with distinct sequences and properties.
The synthesis of Brevinin-1Pa can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the stepwise assembly of amino acids to form the peptide chain, while recombinant techniques involve expressing the peptide in bacterial systems, such as Escherichia coli, using plasmids that contain the gene encoding the peptide .
In SPPS, protecting groups are used to prevent unwanted reactions during synthesis. The process typically involves:
For recombinant synthesis, genes encoding Brevinin-1Pa are cloned into expression vectors, transformed into bacterial cells, and induced to express the peptide. The expressed peptide is then purified using techniques such as affinity chromatography .
Brevinin-1Pa has a linear structure comprising 24 amino acids with a specific sequence: FLPIIAGVAAKVFPKIFCAISKKC. The molecular weight of Brevinin-1Pa is approximately 2561.4 Da. A notable feature of this peptide is the presence of a disulfide bridge between specific cysteine residues (Cys18 and Cys24), which stabilizes its conformation and enhances its biological activity .
The structural analysis reveals that Brevinin-1Pa lacks a well-defined secondary structure in aqueous solutions but can adopt an α-helical conformation in membrane-mimicking environments. This structural flexibility is key to its interaction with microbial membranes .
Brevinin-1Pa primarily interacts with bacterial membranes through electrostatic interactions and hydrophobic effects. Upon contact with microbial cells, it can disrupt membrane integrity leading to cell lysis. The mechanism involves several models:
The effectiveness of Brevinin-1Pa against various bacteria has been demonstrated through assays measuring minimum inhibitory concentrations (MIC). For instance, it shows significant activity against both Gram-positive and Gram-negative bacteria .
The antimicrobial action of Brevinin-1Pa involves its binding to negatively charged components on bacterial membranes, leading to membrane disruption. The positively charged regions of the peptide interact with anionic lipids in microbial membranes, facilitating insertion and subsequent pore formation or membrane destabilization .
Studies have shown that Brevinin-1Pa exhibits potent antimicrobial activity at low concentrations (typically micromolar range), making it an attractive candidate for therapeutic applications against resistant bacterial strains .
Brevinin-1Pa is a colorless solid at room temperature and soluble in water due to its polar amino acid residues. Its solubility allows it to exert its antimicrobial effects effectively in physiological conditions.
The peptide is stable under physiological pH but may undergo degradation under extreme conditions such as high temperatures or extreme pH levels. Its stability is enhanced by the presence of disulfide bonds which protect against proteolytic degradation .
Brevinin-1Pa has potential applications in various scientific fields:
Brevinin-1Pa was identified through peptidomic analysis of Rana pipiens skin secretions, with its gene (Brevinin1.1) mapped to a highly polymorphic locus exhibiting geographic variation. Frogs from Minnesota, Vermont, and Michigan populations express distinct allelic variants of Brevinin peptides, with Brevinin-1Pa being a predominant isoform in certain subpopulations [2]. The peptide’s sequence (FLPIIAGVAAKVFPKIFCAISKKC) was characterized using mass spectrometry and cDNA cloning, revealing a 24-amino-acid structure with a C-terminal "Rana box" (disulfide bridge: Cys¹⁸–Cys²⁴) [2] [6]. This discovery underscored the role of balancing natural selection in maintaining divergent AMP alleles tailored to regional pathogen pressures.
Table 1: Genetic Variants of Brevinin-1 in Rana pipiens Populations
Isoform | Sequence | Population Prevalence |
---|---|---|
Brevinin-1Pa | FLPIIAGVAAKVFPKIFCAISKKC | Dominant in Minnesota/Vermont |
Brevinin-1Pg | FFPIVAGVAGQVLKKIFCTISKKC | Michigan (less common) |
Brevinin-1Pb | FLPIIAGIAAKVFPKIFCAISKKC | Widespread, lower frequency |
Brevinin-1Pa belongs to the Brevinin-1 subfamily, distinguished from Brevinin-2 peptides by its shorter length (24 residues vs. 33–34) and conserved residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) [1] . Phylogenetically, Brevinin-1Pa clusters with peptides from North American ranid frogs, sharing a common ancestor with Asian Brevinin-1 isoforms (e.g., Rana okinavana peptides). Key structural features include:
Functional phylogeny reveals that Brevinin-1Pa diverged after gene duplication events, with sequence hypervariability in the AMP region enabling species-specific adaptation to pathogens like Batrachochytrium dendrobatidis [1] [2].
Brevinin-1Pa demonstrates dual therapeutic potential:
Antimicrobial Resistance (AMR):
Table 2: Antibacterial Activity of Brevinin-1Pa Against Key Pathogens
Pathogen | MIC (µM) | Mechanism |
---|---|---|
Staphylococcus epidermidis | 4–8 | Membrane lysis, pore formation |
Escherichia coli | >32 | Limited activity due to outer membrane barrier |
Aeromonas hydrophila | >32 | Low efficacy; requires combinatorial therapy |
MRSA | 2–4 (analogs) | Synergy with β-lactams |
Oncotherapeutic Applications:
Table 3: Anticancer Efficacy of Brevinin-1Pa and Analogs
Cell Line | IC₅₀ | Comparative Efficacy |
---|---|---|
MCF-7 (Breast cancer) | 10⁻⁴ M | 2× selective vs. normal HaCaT cells |
H838 (Lung cancer) | 10⁻⁴ M | Superior to magainins |
PC-3 (Prostate cancer) | 25 µM | Synergistic with doxorubicin |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8